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Compound of Interest

Compound Name: 2,4-Dimethyloct-4-enedinitrile

CAS No.: 62751-19-3

Cat. No.: B8594862

Get Quote

For researchers, scientists, and drug development professionals, understanding the

toxicological profile of chemical families is paramount for ensuring laboratory safety and guiding

development programs. This guide provides an in-depth comparative analysis of the toxicity of

common aliphatic nitriles, focusing on the mechanistic underpinnings of their toxicity, structure-

activity relationships, and the standardized methodologies used for their evaluation.

The Unifying Mechanism: Metabolic Cyanide
Release
The primary mechanism driving the acute toxicity of most aliphatic nitriles is their metabolic

conversion to cyanide.[1] This is not an intrinsic property of the nitrile molecule itself but a

consequence of its biotransformation, primarily within the liver.

This process is initiated by the cytochrome P450 mixed-function oxidase system, which

hydroxylates the carbon atom adjacent (alpha) to the cyano group.[1] This reaction forms an

unstable cyanohydrin intermediate, which then rapidly decomposes to release a free cyanide

ion (CN⁻) and a corresponding aldehyde or ketone.[1][2]
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Once liberated, the cyanide ion exerts its potent toxicity by inhibiting cellular respiration. It

binds with high affinity to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) within the

mitochondrial electron transport chain.[1] This binding action effectively halts the terminal step

of electron transfer to oxygen, preventing the formation of water and the generation of ATP.[1]

The resulting cytotoxic hypoxia is particularly damaging to organ systems with high oxygen

demand, such as the central nervous system and the heart, leading to rapid onset of toxic

signs and, in severe cases, death.[1]

Caption: Metabolic pathway of aliphatic nitrile toxicity.

Structure-Toxicity Relationships: Not All Nitriles Are
Equal
While cyanide release is the common toxic endpoint, the potency and toxicological profile of

individual aliphatic nitriles vary significantly based on their chemical structure.[3] The rate of

metabolism by cytochrome P450 is a critical determinant of acute toxicity.

Acetonitrile (CH₃CN): As the simplest aliphatic nitrile, acetonitrile is noted for having a lower

acute toxicity compared to its longer-chain homologs.[3] This is attributed to its slower rate of

metabolic conversion to cyanide, which allows for more efficient detoxification of the released

cyanide into the less harmful thiocyanate (SCN⁻).[1]

Propionitrile (CH₃CH₂CN) & n-Butyronitrile (CH₃CH₂CH₂CN): As the alkyl chain length

increases, the rate of cyanide production and corresponding acute toxicity generally

increases.[1] Propionitrile and n-butyronitrile are metabolized more readily than acetonitrile,

leading to a more rapid and potent release of cyanide.[4] This is reflected in their significantly

lower LD50 and LC50 values.

Unsaturated Nitriles: It is crucial to recognize that for unsaturated nitriles (e.g., acrylonitrile),

the toxic expression depends not only on cyanide release but also on the reactivity of the

parent molecule.[4] In these cases, cyanide release may play a minimal role, with toxicity

being driven by other mechanisms such as depletion of glutathione.[4]
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The median lethal dose (LD50) and median lethal concentration (LC50) are standard measures

of acute toxicity, representing the dose or concentration required to cause mortality in 50% of a

tested animal population.[5] A lower LD50 or LC50 value is indicative of higher acute toxicity.[6]

The following table summarizes publicly available acute toxicity data for three common

saturated aliphatic nitriles.

Compound CAS No.
Oral LD50
(Rat)

Dermal LD50
(Rabbit)

Inhalation
LC50 (Mouse,
1-hr)

Acetonitrile 75-05-8 2460 mg/kg[7] >2000 mg/kg 2693 ppm

Propionitrile 107-12-0 39 mg/kg 128 mg/kg 163 ppm

n-Butyronitrile 109-74-0 50 mg/kg[4]
500 µL/kg (~397

mg/kg)[4]
249 ppm

Note: Data is compiled from various sources and experimental conditions may differ. Direct

comparison should be made with caution.

Experimental Protocols for Toxicity Assessment
To ensure reproducibility and regulatory acceptance, toxicity studies must follow standardized,

validated protocols. The Organisation for Economic Co-operation and Development (OECD)

provides internationally recognized guidelines for chemical testing.

Protocol: In Vivo Acute Inhalation Toxicity Study
(Following OECD TG 403)
This protocol outlines the determination of the median lethal concentration (LC50) of a volatile

substance like an aliphatic nitrile.

Objective: To determine the acute inhalation toxicity of a test chemical, establishing a

concentration-response relationship and the LC50 value.

Causality Behind Experimental Choices:
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Species Selection: The rat is the preferred species due to extensive historical data and

physiological relevance for respiratory studies.

Exposure Route: Inhalation is chosen as it is a primary route of potential human exposure for

volatile industrial chemicals.[6]

Exposure Duration: A 4-hour exposure is a standard duration that allows for sufficient

absorption to elicit a toxic response without causing undue stress from prolonged restraint.

Observation Period: A 14-day post-exposure observation period is necessary to account for

delayed mortality, a known characteristic of acetonitrile poisoning due to its slow metabolism.

Step-by-Step Methodology:

Animal Acclimatization: Healthy, young adult rats (e.g., Sprague-Dawley strain) are

acclimatized to laboratory conditions for at least 5 days.

Dose Range Finding: A preliminary range-finding study is conducted with a small number of

animals to identify a range of concentrations that cause effects from no mortality to 100%

mortality.

Main Study - Group Assignment: Animals are randomly assigned to control (air only) and at

least three test groups (typically 5 males and 5 females per group).

Exposure: Animals are placed in individual, nose-only or whole-body inhalation chambers.

The test atmosphere, containing a precise concentration of the nitrile vapor, is generated and

continuously monitored. The standard exposure duration is 4 hours.

Clinical Observations: Animals are observed for clinical signs of toxicity (e.g., changes in

respiration, tremors, convulsions, lethargy) frequently during exposure and at least once

daily for 14 days post-exposure.

Data Collection: Mortality is recorded for each group. Body weights are measured before

exposure and at regular intervals during the 14-day observation period.

Pathology: A gross necropsy is performed on all animals (those that die during the study and

those euthanized at the end).
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Data Analysis: The LC50 value and its 95% confidence limits are calculated using

appropriate statistical methods, such as probit analysis.

Caption: Workflow for an OECD 403 Acute Inhalation Toxicity Study.

Insights into Antidotal Treatment
The mechanism of toxicity for aliphatic nitriles informs the strategy for antidotal treatment.

Interventions are aimed at mitigating the effects of the released cyanide. Pre-treatment or

administration of cyanide antagonists can provide significant protection against nitrile

poisoning.

Sodium Thiosulfate: Acts as a sulfur donor for the enzyme rhodanese, which accelerates the

detoxification of cyanide to the much less toxic thiocyanate (SCN⁻), which is then excreted

by the kidneys.

Sodium Nitrite: Induces the formation of methemoglobin from hemoglobin. Methemoglobin

has a high affinity for cyanide, binding it to form cyanomethemoglobin. This effectively

sequesters cyanide in the blood, preventing it from reaching and inhibiting cytochrome c

oxidase in the tissues.

Studies have shown that sodium thiosulfate provides a greater measure of protection against

nitrile poisoning than sodium nitrite.

Conclusion
The toxicity of aliphatic nitriles is a classic example of metabolic activation, where the parent

compound is converted into a more toxic metabolite. A comparative analysis reveals a clear

structure-activity relationship: as the alkyl chain lengthens from acetonitrile to n-butyronitrile,

the rate of metabolic cyanide release increases, resulting in significantly higher acute toxicity.

While acetonitrile's toxicity is characterized by a delayed onset due to slow metabolism, longer-

chain nitriles act more rapidly and potently. This guide underscores the necessity of using

standardized protocols to evaluate these compounds and highlights how a deep mechanistic

understanding is essential for accurate risk assessment and the development of effective

safety and therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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